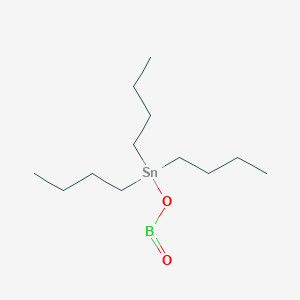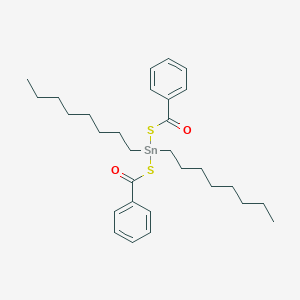
4-methyl-N-(pyridin-4-ylmethylideneamino)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-N’-[(pyridin-4-yl)methylidene]benzene-1-sulfonohydrazide is a chemical compound with the molecular formula C13H13N3O2S and a molecular weight of 275.33 g/mol. This compound is characterized by the presence of a pyridine ring, a benzene ring, and a sulfonohydrazide group, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N’-[(pyridin-4-yl)methylidene]benzene-1-sulfonohydrazide typically involves the reaction of 4-methylbenzenesulfonyl chloride with hydrazine hydrate to form 4-methylbenzenesulfonohydrazide. This intermediate is then reacted with pyridine-4-carbaldehyde under reflux conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows the same principles as laboratory-scale preparation, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-N’-[(pyridin-4-yl)methylidene]benzene-1-sulfonohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonohydrazide group to amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
4-Methyl-N’-[(pyridin-4-yl)methylidene]benzene-1-sulfonohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of advanced materials and as a precursor in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Methyl-N’-[(pyridin-4-yl)methylidene]benzene-1-sulfonohydrazide involves its interaction with various molecular targets and pathways. The compound can form coordination complexes with metal ions, influencing their reactivity and stability. Additionally, its sulfonohydrazide group can participate in hydrogen bonding and other non-covalent interactions, affecting its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methyl-N3-[4-(pyridin-3-yl)pyrimidin-2-yl]benzene-1,3-diamine
- N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylbenzene-1-sulfonamide
Uniqueness
4-Methyl-N’-[(pyridin-4-yl)methylidene]benzene-1-sulfonohydrazide is unique due to its combination of a sulfonohydrazide group with a pyridine ring, which imparts distinct chemical reactivity and potential biological activity. This structural uniqueness makes it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
18708-54-8 |
|---|---|
Formule moléculaire |
C13H13N3O2S |
Poids moléculaire |
275.33 g/mol |
Nom IUPAC |
4-methyl-N-(pyridin-4-ylmethylideneamino)benzenesulfonamide |
InChI |
InChI=1S/C13H13N3O2S/c1-11-2-4-13(5-3-11)19(17,18)16-15-10-12-6-8-14-9-7-12/h2-10,16H,1H3 |
Clé InChI |
KOMGZBDEMFXTHU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=NC=C2 |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=NC=C2 |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=NC=C2 |
Synonymes |
4-methyl-N-(pyridin-4-ylmethylideneamino)benzenesulfonamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-hydroxy-3-[(2-hydroxy-1-naphthyl)azo]benzenesulphonamide](/img/structure/B97979.png)
![N-[(20S)-3alpha-(Dimethylamino)pregn-5-en-20-yl]-N-methylacetamide](/img/structure/B97980.png)






